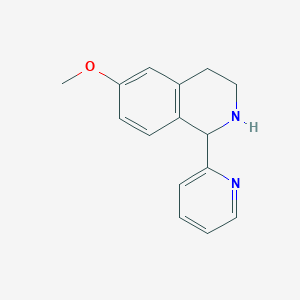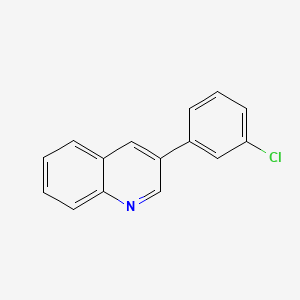
3-(3-Chlorophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom on the phenyl ring enhances the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)quinoline can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)quinoline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . In anticancer research, it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chloroquinoline: Another chlorinated quinoline derivative with different reactivity.
Uniqueness: 3-(3-Chlorophenyl)quinoline is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C15H10ClN |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H |
Clave InChI |
KCDXENDHBREJMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


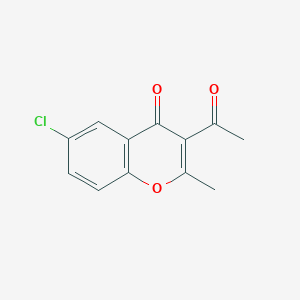

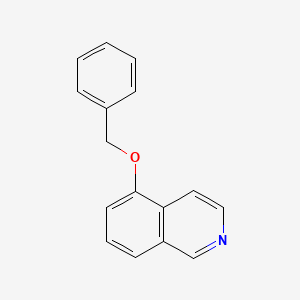

![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
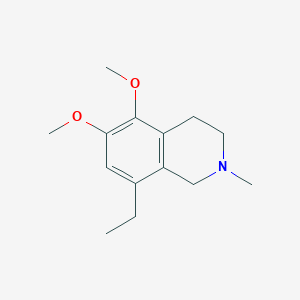
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)
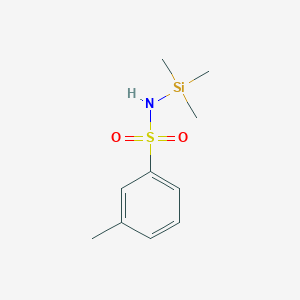
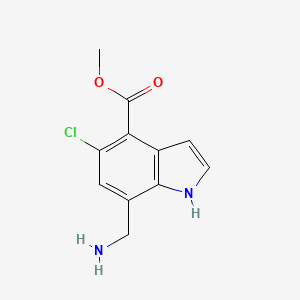
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)


![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
